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Cat. No.: B032891 Get Quote

Abstract: This technical guide provides a comprehensive overview of the chemical properties,

synthesis, and potential applications of 1-(3-Iodopropoxy)-4-methoxybenzene. Due to the

limited availability of direct experimental data for this specific compound, this document

leverages data from closely related analogs to predict its characteristics. This guide is intended

for researchers, scientists, and professionals in the field of drug development and organic

synthesis, offering detailed experimental protocols and theoretical data to facilitate further

research and application.

Introduction
1-(3-Iodopropoxy)-4-methoxybenzene is an aromatic ether derivative with potential

applications as a building block in organic synthesis. Its structure, featuring a reactive iodo-

substituent on the propyl chain and a methoxy-activated benzene ring, makes it a versatile

intermediate for introducing the 4-methoxyphenoxypropyl moiety into larger molecules. One

notable application is its use as a reactant in the preparation of Stigmatellin, a potent inhibitor

of the cytochrome bc1 complex.[1] This guide will synthesize available information on

analogous compounds to provide a robust profile of its chemical and physical properties.

Chemical and Physical Properties
Direct experimental data for 1-(3-Iodopropoxy)-4-methoxybenzene is scarce. The following

table summarizes its predicted properties based on the known values of structurally similar
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compounds, such as 1-(3-Bromopropoxy)-4-methoxybenzene and 1-(3-Iodopropyl)-4-

methoxybenzene.

Property
Predicted Value for 1-(3-
Iodopropoxy)-4-
methoxybenzene

Reference Compound Data

Molecular Formula C10H13IO2
C10H13BrO2 (Bromo-analog)

[2]

Molecular Weight 292.11 g/mol
245.11 g/mol (Bromo-analog)

[2]

Appearance
Colorless to pale yellow liquid

or low-melting solid

Aryl halides are often colorless

liquids or crystalline solids.[3]

Boiling Point > 104-106 °C at 0.2 mmHg

104-106 °C at 0.2 mmHg (for

1-(3-Bromopropyl)-4-

methoxybenzene)[4]

Melting Point Not available Not available

Solubility

Insoluble in water; soluble in

organic solvents like ethers,

alcohols, and benzene.

Aryl halides are generally

insoluble in water and soluble

in organic solvents.[3] Ethers

are also soluble in common

organic solvents.[5]

Density > 1.3 g/mL

Iodo-compounds are generally

denser than their bromo-

counterparts.

Synthesis and Experimental Protocols
The most logical and widely used method for the preparation of 1-(3-Iodopropoxy)-4-
methoxybenzene is the Williamson ether synthesis.[2][4][6][7] This reaction involves the

nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-

methoxyphenol (sodium 4-methoxyphenoxide) would act as the nucleophile, attacking 1,3-

diiodopropane.
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Proposed Synthesis: Williamson Ether Synthesis
Reaction Scheme:

4-methoxyphenol + 1,3-diiodopropane → 1-(3-Iodopropoxy)-4-methoxybenzene

Experimental Protocol:

Preparation of Sodium 4-methoxyphenoxide:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

reflux condenser, and a nitrogen inlet, dissolve 4-methoxyphenol (1.0 eq) in a suitable

anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.

Under a nitrogen atmosphere, add sodium hydride (NaH, 1.1 eq, 60% dispersion in

mineral oil) portion-wise at 0 °C.

Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of

hydrogen gas ceases, indicating the complete formation of the sodium 4-

methoxyphenoxide.

Ether Synthesis:

To the freshly prepared solution of sodium 4-methoxyphenoxide, add 1,3-diiodopropane

(1.5 eq) dropwise at room temperature.

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer

chromatography (TLC).

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

Work-up and Purification:

Quench the reaction by the slow addition of water.

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield pure 1-(3-Iodopropoxy)-4-methoxybenzene.
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Workflow for Williamson Ether Synthesis
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Figure 1: Proposed experimental workflow for the synthesis of 1-(3-Iodopropoxy)-4-
methoxybenzene.

Spectroscopic Data (Predicted)
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for 1-(3-
Iodopropoxy)-4-methoxybenzene. These predictions are based on standard chemical shift

values for similar functional groups.

¹H NMR

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Aromatic Protons 6.80 - 6.90 m 4H Ar-H

Methylene

Protons
4.05 - 4.15 t 2H Ar-O-CH₂

Methylene

Protons
3.30 - 3.40 t 2H CH₂-I

Methylene

Protons
2.20 - 2.30 p 2H -CH₂-CH₂-CH₂-

Methoxy Protons 3.78 s 3H -OCH₃
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¹³C NMR
Predicted Chemical Shift
(δ, ppm)

Assignment

Aromatic Carbon ~154 Ar-C-O

Aromatic Carbon ~153 Ar-C-OCH₃

Aromatic Carbons ~115 Ar-CH

Aromatic Carbons ~114 Ar-CH

Methylene Carbon ~68 Ar-O-CH₂

Methoxy Carbon ~55 -OCH₃

Methylene Carbon ~34 -CH₂-CH₂-CH₂-

Methylene Carbon ~5 CH₂-I

Reactivity and Applications
Reactivity
The reactivity of 1-(3-Iodopropoxy)-4-methoxybenzene is dominated by two main features:

C-I Bond: The carbon-iodine bond is relatively weak and susceptible to nucleophilic

substitution. The iodine atom is an excellent leaving group, making this compound a useful

alkylating agent for introducing the 4-methoxyphenoxypropyl group.

Aromatic Ring: The methoxy group is a strong electron-donating group, which activates the

aromatic ring towards electrophilic aromatic substitution.[8] Reactions such as halogenation,

nitration, and Friedel-Crafts reactions are expected to occur primarily at the ortho and para

positions relative to the methoxy group. Since the para position is occupied, substitution will

be directed to the ortho positions.

Applications in Synthesis
As previously mentioned, 1-(3-Iodopropoxy)-4-methoxybenzene serves as a key

intermediate in the synthesis of complex molecules. Its role as a building block is exemplified

by its use in the synthesis of Stigmatellin.[1] This highlights its utility in medicinal chemistry and

drug development, where the incorporation of specific pharmacophores is crucial.
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Role as a Synthetic Building Block
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Figure 2: Logical relationship of 1-(3-Iodopropoxy)-4-methoxybenzene as a building block.

Safety and Handling
No specific safety data is available for 1-(3-Iodopropoxy)-4-methoxybenzene. However,

based on its bromo-analog, it should be handled with care. The following precautions are

recommended:

General Handling: Use in a well-ventilated area or a fume hood. Avoid contact with skin,

eyes, and clothing.

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-

resistant gloves, and a lab coat.

Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled. The

toxicological properties have not been fully investigated.

Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Keep the container tightly closed.

Conclusion
While direct experimental data on 1-(3-Iodopropoxy)-4-methoxybenzene is limited, a

comprehensive profile can be constructed by analyzing its structural analogs. It is predicted to

be a high-boiling liquid or low-melting solid, soluble in organic solvents. Its synthesis is readily

achievable through the Williamson ether synthesis. The presence of a reactive iodo-group and
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an activated aromatic ring makes it a valuable intermediate for organic synthesis, particularly in

the field of medicinal chemistry. Further experimental investigation is warranted to fully

characterize its properties and expand its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b032891?utm_src=pdf-custom-synthesis
https://www.pharmaffiliates.com/en/118943-23-0-1-3-iodopropoxy-4-methoxybenzene-pa270021225.html
https://www.youtube.com/watch?v=2OOhbhQXdhI
https://www.ck12.org/flexi/cbse-science/haloarenes/what-are-the-physical-properties-of-aryl-halides/
https://www.jk-sci.com/blogs/resource-center/williamson-ether-synthesis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Ethers/Properties_of_Ethers/Physical_Properties_of_Ether
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://byjus.com/chemistry/properties-ethers/
https://www.benchchem.com/product/b032891#1-3-iodopropoxy-4-methoxybenzene-chemical-properties
https://www.benchchem.com/product/b032891#1-3-iodopropoxy-4-methoxybenzene-chemical-properties
https://www.benchchem.com/product/b032891#1-3-iodopropoxy-4-methoxybenzene-chemical-properties
https://www.benchchem.com/product/b032891#1-3-iodopropoxy-4-methoxybenzene-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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